molecular formula C3H6OS2 B13810149 Acetyl methyl disulfide CAS No. 5813-72-9

Acetyl methyl disulfide

Cat. No.: B13810149
CAS No.: 5813-72-9
M. Wt: 122.21 g/mol
InChI Key: NLVICNKKKXOHMP-UHFFFAOYSA-N
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Description

Acetyl methyl disulfide is an organic compound characterized by the presence of a disulfide bond (S-S) and an acetyl group. Disulfides are known for their significant roles in various biological and chemical processes, including protein folding and stabilization, as well as their applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl methyl disulfide can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of acetyl thiol with methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired disulfide compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular oxygen as an oxidant is preferred due to its non-toxic and abundant nature. The reaction is carried out in an appropriate solvent, such as ethanol, to facilitate the oxidative coupling of thiols.

Chemical Reactions Analysis

Types of Reactions: Acetyl methyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or glutathione.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or molecular oxygen.

    Reduction: Dithiothreitol (DTT), glutathione, or other thiol-containing reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Acetyl thiol and methyl thiol.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Acetyl methyl disulfide has a wide range of applications in scientific research:

    Biology: Plays a role in the study of protein folding and stabilization, as disulfide bonds are crucial for maintaining the three-dimensional structure of proteins.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target disulfide bonds in proteins.

    Industry: Utilized in the production of vulcanizers, which are agents that enhance the strength and elasticity of rubber.

Mechanism of Action

The mechanism of action of acetyl methyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are formed through the oxidation of thiol groups in cysteine residues. These bonds play a critical role in stabilizing the tertiary and quaternary structures of proteins. The cleavage of disulfide bonds, on the other hand, can lead to the denaturation of proteins and the disruption of their function.

Comparison with Similar Compounds

    Dimethyl disulfide: Contains two methyl groups instead of an acetyl and a methyl group.

    Diallyl disulfide: Contains two allyl groups.

    Dipropyl disulfide: Contains two propyl groups.

Uniqueness: Acetyl methyl disulfide is unique due to the presence of the acetyl group, which imparts different chemical reactivity compared to other disulfides. The acetyl group can undergo nucleophilic substitution reactions, providing additional versatility in synthetic applications.

Properties

CAS No.

5813-72-9

Molecular Formula

C3H6OS2

Molecular Weight

122.21 g/mol

IUPAC Name

S-methylsulfanyl ethanethioate

InChI

InChI=1S/C3H6OS2/c1-3(4)6-5-2/h1-2H3

InChI Key

NLVICNKKKXOHMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SSC

Origin of Product

United States

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